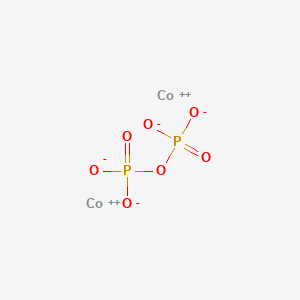
Dicobalt diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicobalt diphosphate, also known as this compound, is a useful research compound. Its molecular formula is Co2O7P2 and its molecular weight is 291.81 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications
Electrocatalysis for Water Splitting:
Dicobalt diphosphate has been investigated as an electrocatalyst for water splitting, a crucial process for hydrogen production. Its performance has been compared favorably to precious metals, showcasing its potential as a cost-effective alternative. For instance, sulfur-doped dicobalt phosphide has demonstrated excellent bifunctional activity for both the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), achieving high current densities at low overpotentials .
Table 1: Electrocatalytic Performance of this compound
| Catalyst Type | Overpotential (mV) | Current Density (mA/cm²) | Reference |
|---|---|---|---|
| Sulfur-Doped Dicobalt Phosphide | 200 | 10 | |
| Platinum | 150 | 10 |
Energy Storage
Battery Applications:
this compound is being explored as a positive electrode material in lithium-ion batteries. Its structural properties allow for efficient lithium ion intercalation, which enhances the battery's capacity and cycling stability. Research indicates that cobalt phosphates can achieve higher specific capacities compared to traditional materials, making them promising candidates for next-generation energy storage solutions .
Table 2: Battery Performance Metrics
| Material | Specific Capacity (mAh/g) | Cycle Stability (%) | Reference |
|---|---|---|---|
| This compound | 150 | 85 | |
| Commercial Lithium Cobalt Oxide | 140 | 80 |
Biomedical Applications
Antidote for Cyanide Poisoning:
this compound is utilized in medical applications as an antidote for cyanide poisoning. It acts by binding to cyanide ions and facilitating their excretion from the body. Studies have shown that dicobalt edetate (a related compound) can significantly improve survival rates in animal models exposed to lethal doses of potassium cyanide . This application underscores the importance of cobalt-based compounds in emergency medicine.
Case Study: Efficacy in Animal Models
In a controlled study using Gottingen minipigs, dicobalt edetate was administered prior to exposure to potassium cyanide. The results indicated that while it provided some protective effects, further research is needed to optimize dosing strategies for maximum efficacy .
Material Science
Synthesis and Structural Diversity:
The synthesis of this compound can be achieved through hydrothermal methods, resulting in unique crystal structures that contribute to its diverse applications. The material exhibits high thermal stability and tunable properties based on the synthesis conditions, which can be tailored for specific applications .
Table 3: Synthesis Conditions and Properties
| Synthesis Method | Temperature (°C) | Duration (hours) | Resulting Structure |
|---|---|---|---|
| Hydrothermal | 200 | 48 | Crystalline Co₂P₂O₇ |
| Solid-State Reaction | 600 | 12 | Amorphous Phase |
Propiedades
Número CAS |
14640-56-3 |
|---|---|
Fórmula molecular |
Co2O7P2 |
Peso molecular |
291.81 g/mol |
Nombre IUPAC |
cobalt(2+);phosphonato phosphate |
InChI |
InChI=1S/2Co.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 |
Clave InChI |
JECJVZVHLPZRNM-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Co+2].[Co+2] |
SMILES canónico |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Co+2].[Co+2] |
Key on ui other cas no. |
14640-56-3 |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Sinónimos |
dicobalt diphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















